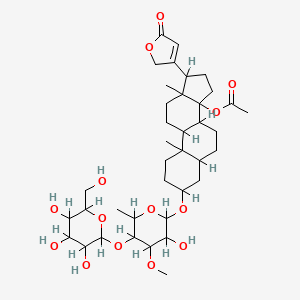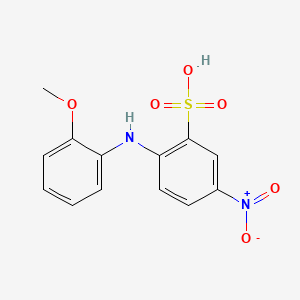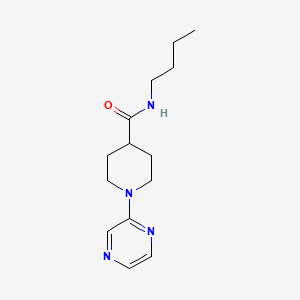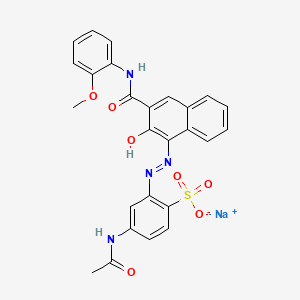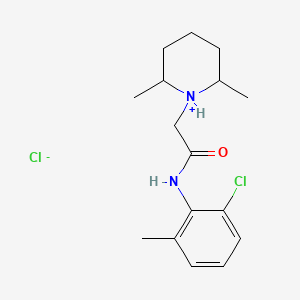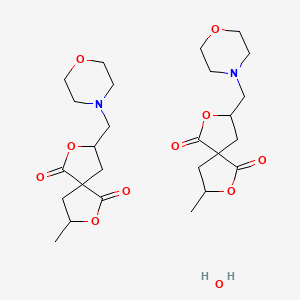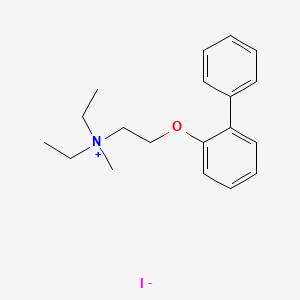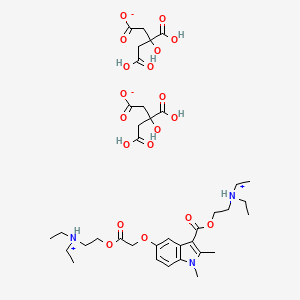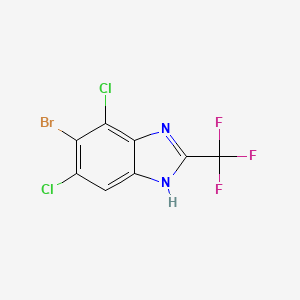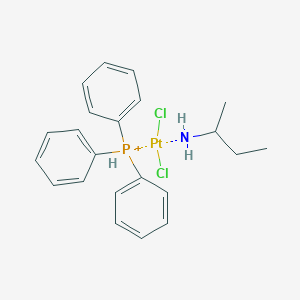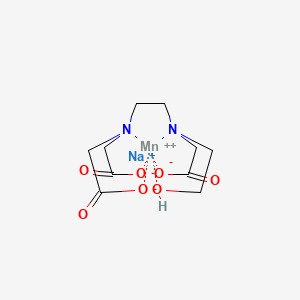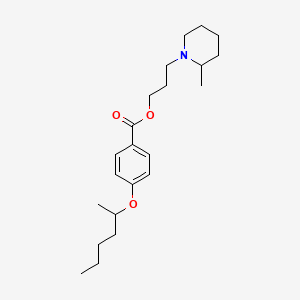
3-(2'-Methylpiperidino)propyl p-sec-hexoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate is a chemical compound with the molecular formula C22H35NO3 and a molecular weight of 361.58 g/mol . It is an ester derivative of benzoic acid and is known for its applications in various scientific fields.
Métodos De Preparación
The synthesis of 3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate involves the esterification of p-sec-hexoxybenzoic acid with 3-(2’-Methylpiperidino)propanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the formulation of various industrial products, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate can be compared with similar compounds such as:
3-(2-Methylpiperidino)propyl p-cyclohexyloxybenzoate: This compound has a similar structure but with a cyclohexyloxy group instead of a sec-hexoxy group, leading to different chemical and biological properties.
3-(2-Methylpiperidino)propyl p-sec-butoxybenzoate: This compound has a sec-butoxy group, which affects its reactivity and applications.
The uniqueness of 3-(2’-Methylpiperidino)propyl p-sec-hexoxybenzoate lies in its specific ester group, which imparts distinct chemical and biological characteristics.
Propiedades
Número CAS |
63918-96-7 |
|---|---|
Fórmula molecular |
C22H35NO3 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-hexan-2-yloxybenzoate |
InChI |
InChI=1S/C22H35NO3/c1-4-5-10-19(3)26-21-13-11-20(12-14-21)22(24)25-17-8-16-23-15-7-6-9-18(23)2/h11-14,18-19H,4-10,15-17H2,1-3H3 |
Clave InChI |
IHTNSEAIRWVJJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)OC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


